molecular formula C14H12BrNO B8693513 N-[(3-bromophenyl)methyl]benzamide

N-[(3-bromophenyl)methyl]benzamide

Cat. No.: B8693513
M. Wt: 290.15 g/mol
InChI Key: KRAPRYJEIUVJAM-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]benzamide is a chemical compound designed for research purposes, belonging to a class of molecules known for their potential in antimicrobial and anti-inflammatory investigations. Research on closely related N-(bromophenyl) benzamide derivatives has demonstrated significant biological activity, particularly against Gram-positive bacteria, suggesting this compound may be a valuable candidate for developing new antimicrobial strategies . Furthermore, analogous structures have shown potent in vitro anti-inflammatory activity through the inhibition of protease enzymes, with some derivatives exhibiting significantly higher efficacy than standard controls . Beyond these areas, structurally similar benzamide compounds are also being explored in virology and toxicology research for their protective activity against toxins and viruses with intracellular modes of action . This makes this compound a versatile scaffold for researchers in medicinal chemistry and pharmacology, facilitating studies aimed at understanding mechanisms of action and developing novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]benzamide

InChI

InChI=1S/C14H12BrNO/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)

InChI Key

KRAPRYJEIUVJAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a traditional method for benzamide synthesis. For N-[(3-bromophenyl)methyl]benzamide, 3-bromobenzylamine reacts with benzoyl chloride in a biphasic system (water and dichloromethane) under basic conditions (NaOH or KOH). The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Procedure :

  • Dissolve 3-bromobenzylamine (1 eq) in dichloromethane.

  • Add benzoyl chloride (1.1 eq) dropwise at 0°C.

  • Introduce aqueous NaOH (2 eq) and stir for 12 hours.

  • Isolate the product via extraction and recrystallization.

Yield : 75–90%.

Direct Acylation Under Solvent-Free Conditions

Ultrasound irradiation enhances reaction efficiency by promoting cavitation. A mixture of 3-bromobenzylamine and benzoyl chloride, without solvent, undergoes acylation within 10–30 minutes under ultrasound (28 kHz, 50 W).

Key Advantages :

  • Yield : 92–99%.

  • Purity : Minimal side products due to rapid kinetics.

Coupling Reagent-Mediated Synthesis

Carbodiimide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) facilitates amide bond formation between 3-bromobenzylamine and benzoic acid. This method avoids unstable acid chlorides and is ideal for sensitive substrates.

Procedure :

  • Activate benzoic acid (1 eq) with EDC·HCl (1.2 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM.

  • Add 3-bromobenzylamine (1 eq) and stir at room temperature for 6 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Yield : 85–92%.

Mixed Anhydride Method

Pivaloyl chloride generates a reactive mixed anhydride with benzoic acid, which subsequently reacts with 3-bromobenzylamine. This method is highly selective for primary amines.

Conditions :

  • Temperature: –10°C to prevent side reactions.

  • Solvent: Tetrahydrofuran (THF).

  • Yield: 78–86%.

Photoredox Catalysis Approaches

Visible-light-mediated photoredox catalysis offers a sustainable alternative. Eosin Y, an organic photocatalyst, enables C–N coupling under mild conditions.

Procedure :

  • Mix 3-bromobenzylamine (1 eq), benzoic acid (1.2 eq), and eosin Y (2 mol%) in ethanol.

  • Irradiate with green LEDs (18 W) for 6 hours under oxygen.

  • Reduce intermediates with NaBH4 and isolate the product.

Yield : 88–94%.

Mechanism :

  • Photoexcited eosin Y abstracts an electron from the amine, generating a radical intermediate.

  • Oxidative coupling with benzoic acid derivatives forms the amide bond.

Ultrasound-Assisted Green Synthesis

Ultrasound irradiation (28 kHz) accelerates acylation by enhancing mass transfer and reducing reaction time. A solvent-free protocol achieves near-quantitative yields.

Optimized Conditions :

  • Catalyst: None required.

  • Temperature: 25–30°C.

  • Time: 10–30 minutes.

  • Yield: 95–99%.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Schotten-Baumann Aqueous/organic, 12 h75–90%Simple setup, scalableRequires harsh bases
EDC Coupling Room temp, 6 h85–92%Avoids acid chloridesCostly reagents
Photoredox Visible light, 6 h88–94%Eco-friendly, mild conditionsSpecialized equipment needed
Ultrasound Solvent-free, 30 min95–99%Rapid, high purityEnergy-intensive ultrasound setup

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-[(3-bromophenyl)methyl]benzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of benzylamine derivatives.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium permanganate (KMnO4): Commonly used for oxidation reactions.

    Sodium borohydride (NaBH4): Employed in reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Benzylamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[(3-bromophenyl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom at the meta position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of N-[(3-Bromophenyl)methyl]benzamide
Compound Name Substituents/Modifications Synthesis Method Key Applications/Activities References
This compound 3-Bromobenzyl group on benzamide N-atom Likely via benzamidomethylation or Mannich reaction Not explicitly reported (structural focus) N/A
AK-7 3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl) Condensation of sulfonyl reagents SIRT2 modulator; anti-infective
Compound 24 () 4-((3,4-Dihydroisoquinolin-2-yl)methyl) group Multi-step alkylation/condensation Butyrylcholinesterase (BChE) inhibition
N-(2-Chlorophenyl)benzamide derivatives Chlorophenyl, benzimidazolyl-methyl groups Mannich reaction Anti-inflammatory, analgesic
N-{[(4-Nitrophenyl)amino]methyl}benzamide 4-Nitroanilinomethyl group Benzamidomethylation Prodrug design applications
Key Observations:
  • Electronic Effects : Bromine, as an electron-withdrawing group, enhances electrophilicity and may improve binding to biological targets (e.g., SIRT2 in AK-7) .
  • Steric Effects: Bulky substituents like dihydroisoquinolinyl (Compound 24) reduce conformational flexibility but enhance selectivity for BChE .
  • Synthetic Flexibility : Mannich reactions and benzamidomethylation are versatile for introducing diverse substituents .
Key Insights:
  • Anti-Infective Potential: AK-7’s bromophenyl group likely enhances hydrophobic interactions with SIRT2, contributing to its efficacy .
  • Anthelmintic Activity : Metal complexes (e.g., Cu²⁺) of benzamides show enhanced activity due to improved redox properties .
  • Enzyme Inhibition: Substituents like dihydroisoquinolinyl (Compound 24) improve selectivity for BChE over acetylcholinesterase (AChE) .

Physicochemical and Spectroscopic Data

Table 3: Characterization Data for Representative Compounds
Compound NMR Shifts (¹H/¹³C) IR (C=O stretch, cm⁻¹) Mass (m/z) Elemental Analysis (C/H/N) References
This compound Not reported ~1650–1680 (amide I) Theoretical: 290.11 Not reported N/A
AK-7 δ 7.5–8.2 (aromatic H) 1675 411.98 (M+H)⁺ C: 52.3%, H: 4.9%, N: 6.8%
Compound 24 () δ 4.6 (CH₂), 7.2–8.1 (aromatic H) 1645 423.15 (M+H)⁺ Confirmed via HR-ESIMS
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide δ 1.4 (CH₃), 4.1 (OH) 1652 221.28 (M+H)⁺ C: 65.1%, H: 7.8%, N: 6.3%
Notes:
  • Amide Bond Stability : IR C=O stretches (1645–1680 cm⁻¹) confirm intact amide bonds across analogs .
  • Mass Accuracy : High-resolution mass spectrometry (HR-ESIMS) validates molecular formulas .

Q & A

Q. What are the recommended synthesis routes for N-[(3-bromophenyl)methyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3-bromobenzylamine with benzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Acylation: React 3-bromobenzylamine with benzoyl chloride in a biphasic solvent system (e.g., THF/water) at 0–5°C, using sodium hydroxide to maintain pH >10 .
  • Purification: Recrystallize the crude product from ethanol/water (1:1 v/v) to remove unreacted amine or acid chloride by-products .
  • Optimization: Adjust reaction time (4–6 hours) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield (>75%). Lower temperatures minimize side reactions like hydrolysis of the acyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Confirm the benzamide structure via aromatic proton signals (δ 7.4–8.1 ppm) and the methylene bridge (δ 4.6–4.8 ppm, singlet for –CH2–). The 3-bromo substituent causes deshielding of adjacent protons (δ 7.2–7.4 ppm) .
    • 13C NMR: Identify the carbonyl carbon (δ ~167 ppm) and brominated aromatic carbons (δ ~122 ppm) .
  • FT-IR: Detect the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify molecular weight (MW 290.12 g/mol) with [M+H]+ peak at m/z 291.1 .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to model the electron density around the bromine atom. The C–Br bond’s low electron density (Mulliken charge: +0.35) suggests susceptibility to SNAr reactions .
  • Retrosynthesis Tools: Employ AI-driven platforms (e.g., Reaxys, Pistachio) to propose feasible routes for substituting bromine with amino or alkoxy groups. Prioritize routes with minimal steric hindrance from the benzamide group .
  • Contradiction Note: Experimental yields may deviate from computational predictions due to solvent polarity effects (e.g., DMF vs. THF) on transition states .

Q. What strategies resolve contradictions between theoretical and experimental crystal structure data?

Methodological Answer:

  • XRD Refinement: If experimental unit cell parameters (e.g., monoclinic P21/c, a = 25.0232 Å) conflict with DFT-optimized geometries, re-exclude solvent molecules trapped in the lattice .
  • Hirshfeld Surface Analysis: Compare hydrogen-bonding interactions (e.g., N–H···O=C) in experimental vs. simulated structures. Discrepancies often arise from packing forces unaccounted for in gas-phase calculations .
  • Case Study: For this compound derivatives, torsional angles between the benzamide and bromophenyl groups may vary by ±5° due to crystal packing .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Target Selection: Prioritize enzymes like acetyl-CoA carboxylase (ACC) or kinases, where benzamide derivatives show binding affinity via hydrophobic interactions with the bromophenyl group .
  • Assay Design:
    • In Vitro Inhibition: Use fluorescence-based assays (e.g., ATP depletion for kinases) at varying concentrations (1–100 µM). Include positive controls (e.g., staurosporine) .
    • Dose-Response Curves: Calculate IC50 values; discrepancies between replicates may indicate compound aggregation or solvent interference (e.g., DMSO >1% v/v) .
  • SAR Studies: Compare with analogs (e.g., 3-chloro or trifluoromethyl substituents) to isolate bromine’s role in activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Methodological Answer:

  • DSC/TGA Analysis: Perform differential scanning calorimetry (DSC) to measure melting points (reported range: 145–152°C). Discrepancies may arise from impurities; repurify via column chromatography (silica gel, hexane/ethyl acetate 3:1) .
  • Kinetic Stability Tests: Heat the compound at 100°C for 24 hours in air vs. nitrogen. HPLC-MS can detect decomposition products (e.g., debrominated benzamide) caused by oxidative vs. thermal pathways .

Comparative Studies

Q. What structural features differentiate this compound from its 4-bromo analog?

Methodological Answer:

  • Crystallography: The 3-bromo substituent creates a twisted conformation (dihedral angle ~45° between aromatic rings) vs. the planar 4-bromo analog. This affects solubility (logP: 3.2 vs. 3.5) and π-π stacking in co-crystals .
  • Reactivity: The 3-bromo position is less reactive in SNAr due to steric hindrance from the adjacent methylene bridge, requiring harsher conditions (e.g., 80°C in DMF) compared to the 4-bromo isomer .

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